3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate
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Overview
Description
3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate is an organic compound that belongs to the class of phenylpropanoic acid derivatives It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with 4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts, such as deep eutectic solvents, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylacetic acid.
Reduction: 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of an ester.
3,4-Dimethoxycinnamic acid: Another phenylpropanoic acid derivative with a similar aromatic ring structure .
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
105544-83-0 |
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Molecular Formula |
C14H17O6- |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
DPKYOILHCYHSCU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC |
Origin of Product |
United States |
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